Cas no 871892-23-8 (2-(iodomethyl)benzonitrile)

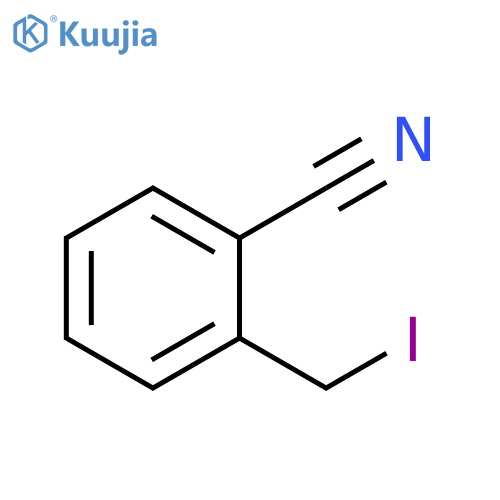

2-(iodomethyl)benzonitrile structure

商品名:2-(iodomethyl)benzonitrile

2-(iodomethyl)benzonitrile 化学的及び物理的性質

名前と識別子

-

- Benzonitrile, 2-(iodomethyl)-

- 2-(Iodomethyl)benzonitrile

- 2-(iodomethyl)benzonitrile

-

- インチ: 1S/C8H6IN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5H2

- InChIKey: IVAOJCUUEIWNIT-UHFFFAOYSA-N

- ほほえんだ: C(#N)C1=CC=CC=C1CI

2-(iodomethyl)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-171441-0.05g |

2-(iodomethyl)benzonitrile |

871892-23-8 | 95% | 0.05g |

$101.0 | 2023-09-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01044895-1g |

2-(Iodomethyl)benzonitrile |

871892-23-8 | 95% | 1g |

¥4466.0 | 2024-04-17 | |

| TRC | B450813-10mg |

2-(Iodomethyl)benzonitrile |

871892-23-8 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Aaron | AR01B24O-2.5g |

2-(iodomethyl)benzonitrile |

871892-23-8 | 95% | 2.5g |

$1447.00 | 2025-02-09 | |

| Enamine | EN300-171441-10g |

2-(iodomethyl)benzonitrile |

871892-23-8 | 95% | 10g |

$2269.0 | 2023-09-20 | |

| 1PlusChem | 1P01B1WC-1g |

2-(iodomethyl)benzonitrile |

871892-23-8 | 95% | 1g |

$622.00 | 2025-03-19 | |

| A2B Chem LLC | AV94492-100mg |

2-(Iodomethyl)benzonitrile |

871892-23-8 | 95% | 100mg |

$195.00 | 2024-04-19 | |

| Aaron | AR01B24O-50mg |

2-(iodomethyl)benzonitrile |

871892-23-8 | 95% | 50mg |

$164.00 | 2025-02-09 | |

| Enamine | EN300-171441-5g |

2-(iodomethyl)benzonitrile |

871892-23-8 | 95% | 5g |

$1530.0 | 2023-09-20 | |

| Aaron | AR01B24O-250mg |

2-(iodomethyl)benzonitrile |

871892-23-8 | 95% | 250mg |

$322.00 | 2025-02-09 |

2-(iodomethyl)benzonitrile 関連文献

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

871892-23-8 (2-(iodomethyl)benzonitrile) 関連製品

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 57707-64-9(2-azidoacetonitrile)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量